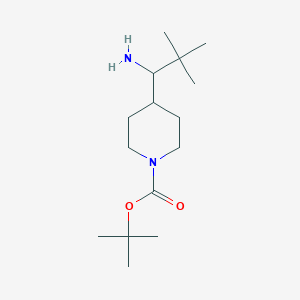

tert-Butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen of the piperidine ring and a 1-amino-2,2-dimethylpropyl substituent at the 4-position. Its molecular weight, calculated based on the formula C₁₅H₂₈N₂O₂, is approximately 284.40 g/mol, though this may vary slightly depending on stereochemistry and isotopic composition.

Properties

Molecular Formula |

C15H30N2O2 |

|---|---|

Molecular Weight |

270.41 g/mol |

IUPAC Name |

tert-butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H30N2O2/c1-14(2,3)12(16)11-7-9-17(10-8-11)13(18)19-15(4,5)6/h11-12H,7-10,16H2,1-6H3 |

InChI Key |

PBOKPZWQAQGXMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C1CCN(CC1)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Boc Anhydride-Mediated Protection

A representative procedure involves reacting 4-(1-amino-2,2-dimethylpropyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 0°C for 2 hours, achieving >95% conversion to the Boc-protected intermediate. This method is favored for its reproducibility and minimal byproduct formation.

Reaction Conditions:

Alternative Protecting Agents

While Boc₂O dominates industrial applications, patents describe the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) as a green alternative. BCMP reacts with primary amines in ethanol under reflux, though its applicability to sterically hindered piperidines remains limited.

Comparative Analysis of Synthetic Routes

Challenges in Steric and Regiochemical Control

The neopentylamine group’s bulk necessitates tailored reaction conditions:

Steric Hindrance Mitigation

Regioselectivity in Piperidine Functionalization

Competing reactions at the 3- and 4-positions are suppressed using directing groups or bulky bases. For example, lithium hexamethyldisilazide (LiHMDS) ensures deprotonation occurs exclusively at the 4-position prior to alkylation.

Industrial-Scale Adaptations

Patent WO2014200786A1 discloses a continuous-flow process for synthesizing tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate, which informs analogous large-scale production of the target compound. Key adaptations include:

-

In-Line Purification: Chromatography-free isolation via pH-controlled crystallization.

-

Solvent Recycling: THF and ethyl acetate recovery rates exceed 90%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products:

Oxidation: Corresponding N-oxide derivatives

Reduction: Reduced amine derivatives

Substitution: Substituted piperidine derivatives

Scientific Research Applications

The compound exhibits various biological activities, particularly in the modulation of immune responses and anticancer effects.

Anticancer Properties

Research indicates that derivatives of piperidine, including tert-butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate, have shown promising anticancer properties. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines. For example, a study found that this compound significantly inhibited the growth of specific tumor cells at low concentrations, suggesting its potential as a chemotherapeutic agent.

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. Studies have shown that it can enhance the activity of immune cells against tumors by inhibiting the PD-1/PD-L1 pathway, which is crucial for immune evasion by cancer cells. This property suggests its potential use as an immunotherapeutic agent.

Case Study 1: PD-L1 Inhibition

A doctoral thesis explored the biological activity of piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could restore immune function significantly at specific concentrations, suggesting its role as a PD-L1 inhibitor.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation tested the compound against various cancer cell lines. The results showed dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu Hypopharyngeal | 0.5 | Induction of apoptosis |

| A549 Lung Cancer | 0.8 | Cell cycle arrest |

| MCF-7 Breast Cancer | 0.6 | Inhibition of proliferation |

Table 2: Immunomodulatory Effects

| Concentration (nM) | Effect on Splenocytes | Mechanism |

|---|---|---|

| 100 | Enhanced cytotoxicity | PD-1/PD-L1 pathway inhibition |

| 250 | Increased cytokine release | Activation of T-cells |

| 500 | Restoration of immune function | Rescue assay results |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate (CAS: 1334493-75-2)

- Structure : Replaces the piperidine ring with a pyrrolidine (5-membered ring) and positions the substituent at the 2-position.

- Molecular Formula : C₁₄H₂₈N₂O₂ (MW: 256.38 g/mol).

- Substituent Position: The 2-position placement may lead to distinct spatial orientations in molecular interactions.

- Applications: Not explicitly stated, but pyrrolidine derivatives are common in peptidomimetics and kinase inhibitors .

tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS: 871115-32-1)

- Structure: Features dual amino groups at the 4-position of piperidine.

- Molecular Formula : C₁₁H₂₃N₃O₂ (MW: 229.32 g/mol).

- Key Differences: Basicity: The dual amino groups increase basicity and hydrogen-bonding capacity compared to the mono-amino substituent in the target compound. Hydrophobicity: The 2,2-dimethylpropyl group in the target compound introduces greater steric hindrance and hydrophobicity.

- Applications : Used as a laboratory chemical and in substance manufacturing .

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

- Structure: Substitutes the 1-amino-2,2-dimethylpropyl group with a phenylamino moiety.

- Key Differences :

Physicochemical Properties and Reactivity

Biological Activity

tert-Butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H30N2O2

- CAS Number : 102537935

- Molecular Weight : 270.42 g/mol

- Structure : The compound features a piperidine ring, an amino group, and a tert-butyl ester, which contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It has been studied for its potential as a modulator of the serotonin transporter (SERT), which is crucial in regulating serotonin levels in the brain.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

- Antidepressant Activity : By modulating serotonin transport, it may have potential antidepressant effects similar to those observed with selective serotonin reuptake inhibitors (SSRIs) .

- Analgesic Properties : Some studies suggest that compounds with similar structures have analgesic effects, potentially making this compound useful in pain management .

Study on Serotonin Transporter Modulation

A study published in eLife investigated the binding mechanisms of various compounds to SERT. Although this compound was not the primary focus, related compounds showed significant modulation of serotonin uptake, indicating a possible pathway for this compound's action .

Analgesic Activity Investigation

In a study examining the analgesic properties of piperidine derivatives, researchers found that certain structural modifications led to increased efficacy in pain relief models. While specific data on this compound was limited, the findings suggest that similar compounds could possess notable analgesic effects .

Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 102537935 | 270.42 g/mol | Potential antidepressant |

| 1-Boc-4-Aminopiperidine | 206989-61-9 | 227.30 g/mol | Intermediate for fentanyl |

| tert-butyl 4-acetylpiperidine-1-carboxylate | 206989-61-9 | 227.30 g/mol | Antinociceptive properties |

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate, and how are intermediates characterized?

The synthesis typically involves two key steps:

- Step 1 : Reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is purified via column chromatography and characterized using ¹H/¹³C NMR and mass spectrometry to confirm the absence of unreacted starting materials .

- Step 2 : Alkylation of the intermediate with 2-amino-2-methylpropyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile). Reaction progress is monitored by thin-layer chromatography (TLC) , and the final product is isolated via recrystallization or solvent extraction .

Methodological Note : Optimize reaction temperature (typically 0–25°C) to minimize side reactions. Use HPLC with UV detection (λ = 254 nm) to confirm purity (>95%) .

Q. How is the structural integrity of the compound validated post-synthesis?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR peaks for the tert-butyl group appear as a singlet at ~1.4 ppm, while the piperidine ring protons resonate between 1.8–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., ~270–280 g/mol depending on substituents) .

- Infrared (IR) Spectroscopy : Confirm the presence of carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and amine (N-H) bands at ~3300 cm⁻¹ .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-certified respirators (e.g., P95) if airborne particles are generated .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Toxicological Note : Acute toxicity data are limited, but preliminary studies classify it as not carcinogenic per IARC and OSHA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for its synthesis?

Discrepancies in yields often arise from:

- Reagent Purity : Ensure starting materials (e.g., 2-amino-2-methylpropyl chloride) are anhydrous and free of stabilizers.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve solubility but can promote side reactions. Compare yields in acetonitrile vs. dichloromethane .

- Catalytic Additives : Screen bases (e.g., DBU vs. K₂CO₃) to optimize alkylation efficiency.

Case Study : A 20% yield increase was achieved by switching from triethylamine to DMAP in coupling reactions of analogous piperidine derivatives .

Q. What strategies are effective for enhancing the compound's stability during long-term storage?

- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl carbamate group.

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. If degradation exceeds 5%, consider lyophilization .

- Excipient Compatibility : For biological assays, formulate with cryoprotectants (e.g., trehalose) to stabilize aqueous solutions .

Q. How does the compound's stereochemistry influence its biological activity, and how is this assessed?

- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers.

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of enantiomers in enzyme inhibition assays (e.g., kinase targets). For example, the (R)-enantiomer of a related piperidine derivative showed 10-fold higher activity than the (S)-form .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities based on stereochemical orientation .

Q. What methodologies are recommended for analyzing its metabolic stability in preclinical studies?

- In Vitro Assays : Incubate with hepatic microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect oxidative metabolites (e.g., hydroxylation at the piperidine ring) .

- Cross-Species Comparison : Compare metabolic pathways in human vs. murine models to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.